Ethyl 3-fluoroprop-2-enoate
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Overview
Description
Ethyl 3-fluoroprop-2-enoate is an organic compound with the molecular formula C₅H₇FO₂. It is a fluorinated ester, specifically an ethyl ester of 3-fluoroprop-2-enoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoroprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoroprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents like dichloromethane are typical reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, such as ethyl 3-azidoprop-2-enoate.
Addition Reactions: Products include dihalo compounds or halo esters.
Oxidation and Reduction: Products include 3-fluoroprop-2-enoic acid or 3-fluoropropanol.
Scientific Research Applications
Ethyl 3-fluoroprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of fluorinated polymers and materials with unique properties, such as increased thermal stability and chemical resistance.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of ethyl 3-fluoroprop-2-enoate in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atom, being highly electronegative, influences the reactivity of the compound, making it susceptible to nucleophilic attack. The double bond allows for addition reactions, while the ester group can undergo hydrolysis or transesterification .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloroprop-2-enoate: Similar in structure but with a chlorine atom instead of fluorine.
Ethyl 3-bromoprop-2-enoate: Contains a bromine atom in place of fluorine.
Ethyl 3-iodoprop-2-enoate: Features an iodine atom instead of fluorine.
Uniqueness
Ethyl 3-fluoroprop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo analogs. These properties make it particularly valuable in the synthesis of fluorinated compounds and materials .
Properties
Molecular Formula |
C5H7FO2 |
---|---|
Molecular Weight |
118.11 g/mol |
IUPAC Name |
ethyl 3-fluoroprop-2-enoate |
InChI |
InChI=1S/C5H7FO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3 |
InChI Key |
IZRFZANQMUWZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CF |
Origin of Product |
United States |
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